

5-Bromo-4-hydroxynicotinaldehyde solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-4-hydroxynicotinaldehyde
Cat. No.:	B2963512

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **5-Bromo-4-hydroxynicotinaldehyde**

This guide provides a comprehensive technical overview of the solubility and stability of **5-Bromo-4-hydroxynicotinaldehyde**, a key heterocyclic building block in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis and practical guidance for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Significance

5-Bromo-4-hydroxynicotinaldehyde, with the molecular formula $C_6H_4BrNO_2$, is a substituted pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The interplay of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters in drug development, influencing formulation, bioavailability, and shelf-life.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrNO ₂	[1]
Molecular Weight	202.01 g/mol	[1]
Physical Form	Solid	
CAS Number	1289109-05-2	[2]

Solubility Profile: A Predictive Analysis

Direct experimental data on the solubility of **5-Bromo-4-hydroxynicotinaldehyde** is not extensively reported. However, a reasoned estimation of its solubility in various solvents can be derived from its structural features and by analogy to similar compounds.

Aqueous Solubility

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that **5-Bromo-4-hydroxynicotinaldehyde** can act as both a hydrogen bond donor and acceptor, respectively. This would typically confer some degree of aqueous solubility. However, the molecule also possesses a brominated aromatic ring, which is hydrophobic and will counteract this effect.

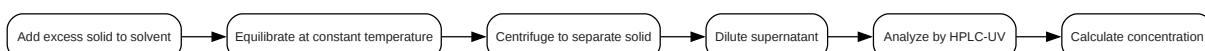
The pH of the aqueous medium is expected to have a significant impact on solubility. The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. In acidic solutions, the pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be more water-soluble. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a phenoxide-like anion, which should also enhance aqueous solubility. A U-shaped solubility profile with respect to pH is therefore anticipated, with the lowest solubility around the isoelectric point.

Solubility in Organic Solvents

Based on its polar functional groups, **5-Bromo-4-hydroxynicotinaldehyde** is expected to be soluble in polar organic solvents.

Table of Predicted Solubilities:

Solvent Class	Examples	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Capable of hydrogen bonding with the hydroxyl and aldehyde groups.
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	Can act as hydrogen bond acceptors and have high dielectric constants.
Non-Polar	Hexane, Toluene	Low	The overall polarity of the molecule is too high for significant solubility.


Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of **5-Bromo-4-hydroxynicotinaldehyde** is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

- Preparation of Saturated Solutions: Add an excess amount of solid **5-Bromo-4-hydroxynicotinaldehyde** to a series of vials containing different solvents (e.g., water at various pH values, methanol, DMSO).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials to pellet the undissolved solid.
- Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

- Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable starting point for an HPLC method would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength corresponding to the absorbance maximum of the compound.[3]
- Calculation: Determine the concentration of the compound in the supernatant by comparing the peak area to a calibration curve prepared from standards of known concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Stability Profile: Key Considerations and Degradation Pathways

The stability of **5-Bromo-4-hydroxynicotinaldehyde** is crucial for its handling, storage, and application. Several factors can influence its degradation.

Recommended Storage Conditions

Suppliers recommend storing **5-Bromo-4-hydroxynicotinaldehyde** in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[1] This suggests that the compound is susceptible to degradation by atmospheric moisture and possibly oxygen.

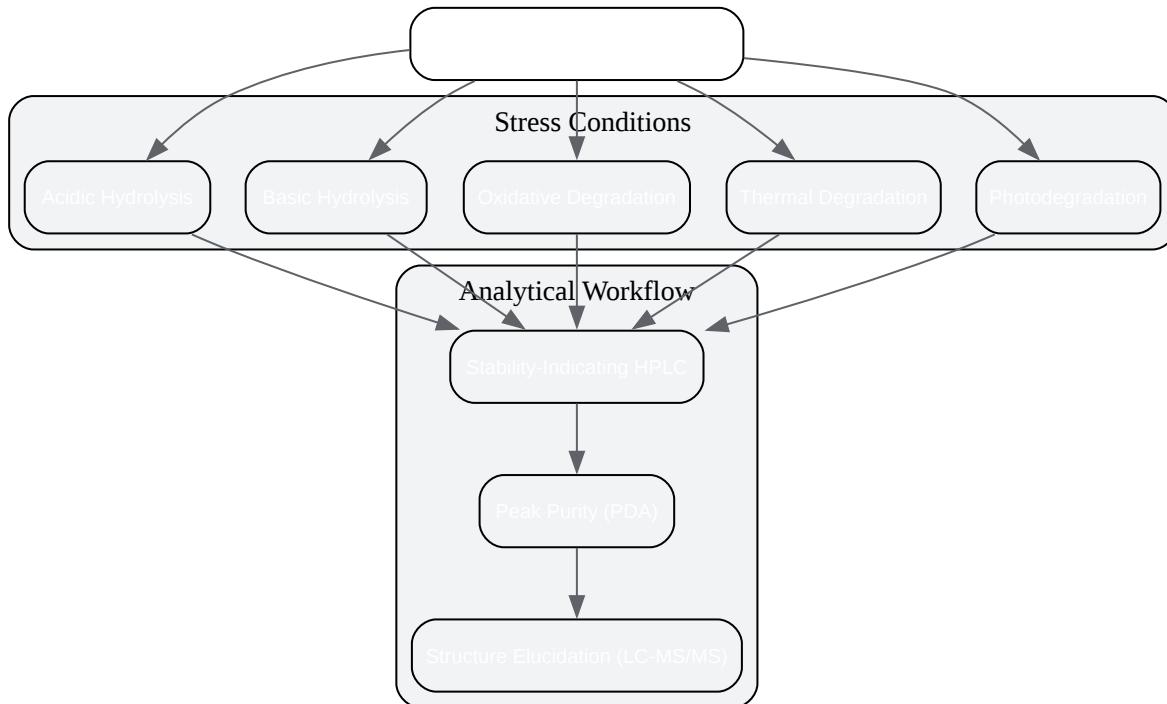
Potential Degradation Pathways

The aldehyde functional group is the most likely site of chemical instability. Potential degradation pathways include:

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Bromo-4-hydroxynicotinic acid). This can be accelerated by exposure to air (autoxidation) or oxidizing agents. The kinetics of oxidation of aromatic aldehydes with bromine have been studied, indicating a potential for reactivity.[4]

- Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to light. Photodegradation of brominated aromatic compounds can also occur.[5]
- Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles.

The brominated pyridine ring is generally stable, but dehalogenation can occur under certain reductive conditions, particularly in the presence of catalysts.[6]


Forced Degradation Studies: An Experimental Approach

To comprehensively assess the stability of **5-Bromo-4-hydroxynicotinaldehyde**, forced degradation studies under various stress conditions are recommended.

Experimental Protocol for Forced Degradation:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions: Subject aliquots of the stock solution to the following conditions:
 - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
 - Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
 - Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
- Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.
- Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

- Mass Spectrometry: Employ LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[3]

[Click to download full resolution via product page](#)

Caption: Forced degradation study workflow.

Analytical Methodologies

The development of robust analytical methods is paramount for the accurate quantification and characterization of **5-Bromo-4-hydroxynicotinaldehyde**.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended method for routine analysis, purity assessment, and quantification in solubility and stability studies.[3]

- Column: C18 (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at the wavelength of maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of the compound in complex matrices and for the identification of metabolites and degradation products.^[3]

Conclusion and Future Directions

While direct experimental data for **5-Bromo-4-hydroxynicotinaldehyde** remains scarce, a comprehensive understanding of its likely solubility and stability profile can be constructed through the application of fundamental chemical principles and by analogy to structurally related molecules. The aldehyde functional group is predicted to be the primary site of instability, with oxidation being a key degradation pathway. The compound's solubility is expected to be pH-dependent and favorable in polar organic solvents.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate robust, quantitative data for **5-Bromo-4-hydroxynicotinaldehyde**. Such data is essential for advancing its application in drug discovery and development, enabling informed decisions on formulation, storage, and handling. Further research to generate and publish this specific data would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-4-hydroxynicotinaldehyde | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromo-4-hydroxynicotinaldehyde solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2963512#5-bromo-4-hydroxynicotinaldehyde-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com